7-Methyl-5-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one

Description

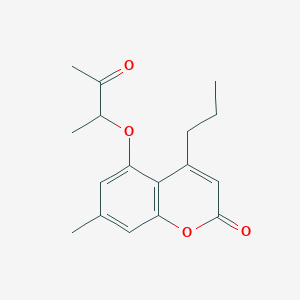

7-Methyl-5-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one is a coumarin derivative with the molecular formula C₁₇H₂₀O₄ and a molecular weight of 288.34 g/mol. Key physicochemical properties include a calculated LogP (lipophilicity) of 3.68, five rotatable bonds, and a racemic stereochemistry configuration . The compound’s structure features a 4-propyl group, a 7-methyl substituent, and a 5-(1-methyl-2-oxopropoxy) side chain (Figure 1). Its purity is reported as 95%, with applications primarily in research settings.

Properties

IUPAC Name |

7-methyl-5-(3-oxobutan-2-yloxy)-4-propylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c1-5-6-13-9-16(19)21-15-8-10(2)7-14(17(13)15)20-12(4)11(3)18/h7-9,12H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKJMLHHGHBNKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404553 | |

| Record name | 7-Methyl-5-[(3-oxobutan-2-yl)oxy]-4-propyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314742-59-1 | |

| Record name | 7-Methyl-5-[(3-oxobutan-2-yl)oxy]-4-propyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Substitution Reactions: The introduction of the methyl, propyl, and oxopropoxy groups can be achieved through various substitution reactions. For example, alkylation reactions using appropriate alkyl halides and base catalysts can introduce the methyl and propyl groups.

Esterification: The oxopropoxy group can be introduced through esterification reactions, where the chromenone core is reacted with an appropriate acylating agent under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may produce dihydro derivatives, and substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

The molecular structure of 7-Methyl-5-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one features a chromenone backbone with specific substituents that enhance its biological activity.

Medicinal Chemistry

The chromenone derivatives are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Research indicates that this compound may exhibit:

- Anticancer Activity : Studies have shown that certain chromenones can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

- Anti-inflammatory Effects : The compound's structure suggests it may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.

Case Study: Anticancer Properties

In vitro studies have demonstrated that derivatives of chromenone can significantly reduce cell viability in various cancer cell lines (e.g., breast and prostate cancer) through mechanisms involving apoptosis and cell cycle arrest.

Agricultural Applications

Chromenones have been explored as potential agrochemicals due to their ability to modulate plant growth and resist pests. The specific application of this compound could include:

- Herbicidal Activity : Preliminary studies suggest this compound may inhibit the growth of certain weeds, thus serving as a natural herbicide.

Case Study: Herbicidal Efficacy

Field trials have indicated that formulations containing chromenone derivatives can effectively reduce weed populations without harming crop yields, presenting an eco-friendly alternative to synthetic herbicides.

Materials Science

The unique properties of chromenones allow for their incorporation into various materials, enhancing their functionality:

- Polymer Additives : Due to their UV-stabilizing properties, chromenones can be used as additives in plastics to improve durability against sunlight exposure.

Case Study: UV Stabilization

Research has shown that adding chromenone derivatives to polymer matrices significantly increases resistance to photodegradation, extending the lifespan of outdoor materials.

Mechanism of Action

The mechanism of action of 7-Methyl-5-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in various biological processes.

Receptor Binding: Binding to specific receptors and modulating their activity.

Signal Transduction: Affecting signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Substituent Variations at Position 4

- Target Compound : The 4-propyl group contributes to its molecular weight (288.34 g/mol) and lipophilicity (LogP 3.68).

- 4-Ethyl Analog : 4-Ethyl-7-methyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one (CAS: 307546-52-7) differs by a shorter alkyl chain (ethyl vs. propyl), reducing molecular weight to 274.34 g/mol and slightly lowering LogP (estimated ~3.5). This may enhance solubility compared to the propyl variant .

- 4-Cyclopropyl Analog : Compound 7g (4-cyclopropyl-7-((5-phenyl-1,3,4-thiadiazol-2-yl)oxy)-2H-chromen-2-one) introduces a cyclopropyl group, increasing steric bulk and LogP (reported LogP ~4.2). Its melting point (158–160°C) is higher than the target compound’s, suggesting stronger crystal packing .

Substituent Variations at Position 7

- Target Compound : The 7-methyl group simplifies synthesis and may reduce metabolic degradation compared to bulkier substituents.

- 7-((5-Phenyl-1,3,4-thiadiazol-2-yl)oxy) Analogs : Compounds 7a–7k () feature a thiadiazolyloxy group at position 5. For example, 7b (4-propyl-7-((5-phenyl-1,3,4-thiadiazol-2-yl)oxy)-2H-chromen-2-one) has a higher molecular weight (407.45 g/mol) and LogP (~4.8) due to the aromatic thiadiazole moiety. These modifications enhance MAO inhibitory activity, as reported for related compounds .

Substituent Variations at Position 5

- 2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one () : This analog replaces the 5-oxopropoxy group with a 7-propoxy-toluene system. Its crystal structure is stabilized by π-π stacking interactions, with a melting point exceeding 150°C. The absence of a ketone group reduces polarity, increasing LogP (~4.0) compared to the target compound .

Research Findings and Implications

- Lipophilicity and Bioavailability : The target compound’s LogP (3.68) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Analogs with thiadiazole groups (e.g., 7b, LogP ~4.8) may face solubility challenges despite enhanced target binding .

- MAO Inhibition Potential: While the target compound’s activity remains unstudied, structural analogs (e.g., 7b, 7g) show MAO inhibitory effects, suggesting that the 4-propyl group and electron-withdrawing substituents (e.g., thiadiazole) could synergize for antidepressant activity .

- Synthetic Flexibility : The target compound’s synthesis (via methods similar to ) allows for modular substitution, enabling optimization of pharmacokinetic properties .

Biological Activity

7-Methyl-5-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one, a derivative of the chromene scaffold, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C16H18O4

- CAS Number : 314742-59-1

- Molecular Weight : 274.319 g/mol

Anticancer Activity

Research indicates that derivatives of the chromene structure, including this compound, exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

- Induction of Apoptosis : Compounds similar to this compound have been documented to trigger nuclear fragmentation and PARP cleavage, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

- Inhibition of Tubulin Polymerization : Some chromene derivatives inhibit tubulin polymerization, effectively blocking cell division and leading to cancer cell death .

- Selective Targeting of Cancer Cells : Recent studies have highlighted that certain chromene derivatives selectively target cancer-associated carbonic anhydrase isoforms (CA IX and XII), which are overexpressed in tumor cells but not in normal tissues. This selectivity enhances their therapeutic potential while minimizing side effects .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the chromene scaffold significantly impact biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution at C4 | Increases potency against cancer cell lines |

| Methyl groups at C7 | Enhances selectivity towards CA IX and XII |

| Propyl group at C4 | Contributes to overall stability and efficacy |

These modifications allow for the optimization of both efficacy and selectivity in targeting cancer cells.

Case Studies and Research Findings

Several key studies have explored the biological activity of similar compounds:

- Caspase Activation Studies : A study identified a potent apoptosis inducer from a series of 4H-chromenes with an EC50 value as low as 11 nM in breast cancer cells. This compound was effective against paclitaxel-resistant cell lines, showcasing its potential as a novel anticancer agent .

- In Vivo Efficacy : In vivo studies demonstrated that certain chromene derivatives significantly reduced tumor size in animal models, supporting their potential for clinical application .

- Mechanistic Insights : Research has elucidated that these compounds interact with tubulin at binding sites similar to colchicine, disrupting microtubule dynamics crucial for mitosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.